(1Z)-N'-Hydroxy-2-(2-methyl-1H-imidazol-1-YL)ethanimidamide

Description

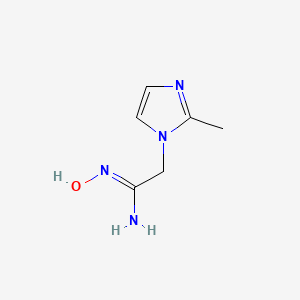

(1Z)-N'-Hydroxy-2-(2-methyl-1H-imidazol-1-yl)ethanimidamide is a hydroxylamine derivative featuring an ethanimidamide backbone substituted with a 2-methylimidazole group. This compound belongs to the amidoxime class, characterized by the presence of an N-hydroxyimino (-NH-OH) functional group.

For example, reactions involving hydroxylamine hydrochloride and sodium bicarbonate in methanol/water mixtures are common .

Properties

Molecular Formula |

C6H10N4O |

|---|---|

Molecular Weight |

154.17 g/mol |

IUPAC Name |

N'-hydroxy-2-(2-methylimidazol-1-yl)ethanimidamide |

InChI |

InChI=1S/C6H10N4O/c1-5-8-2-3-10(5)4-6(7)9-11/h2-3,11H,4H2,1H3,(H2,7,9) |

InChI Key |

ZNRAROJATXWAGZ-UHFFFAOYSA-N |

Isomeric SMILES |

CC1=NC=CN1C/C(=N/O)/N |

Canonical SMILES |

CC1=NC=CN1CC(=NO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-N’-Hydroxy-2-(2-methyl-1H-imidazol-1-YL)ethanimidamide can be achieved through several synthetic routes. One common method involves the reaction of 2-methylimidazole with ethyl chloroformate to form an intermediate, which is then reacted with hydroxylamine to yield the desired compound. The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

(1Z)-N’-Hydroxy-2-(2-methyl-1H-imidazol-1-YL)ethanimidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form imidazole N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: Imidazole N-oxides.

Reduction: Amine derivatives.

Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1Z)-N’-Hydroxy-2-(2-methyl-1H-imidazol-1-YL)ethanimidamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Its imidazole ring can interact with various biological targets, making it a valuable tool in biochemical assays .

Medicine

In medicine, (1Z)-N’-Hydroxy-2-(2-methyl-1H-imidazol-1-YL)ethanimidamide is investigated for its potential therapeutic properties. It has shown promise in preclinical studies as an anti-inflammatory and anticancer agent .

Industry

In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical processes .

Mechanism of Action

The mechanism of action of (1Z)-N’-Hydroxy-2-(2-methyl-1H-imidazol-1-YL)ethanimidamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Electronic Variations

The table below compares key structural and synthetic features of (1Z)-N'-Hydroxy-2-(2-methyl-1H-imidazol-1-yl)ethanimidamide with similar amidoxime derivatives:

*Calculated based on molecular formula.

Key Observations:

Substituent Effects :

- Electron-Donating Groups (e.g., methoxy in compound 13): Enhance electrophilic aromatic substitution reactivity and π-π stacking interactions .

- Electron-Withdrawing Groups (e.g., Cl in compound 18, CF₃ in pyrazole derivative): Improve thermal stability and resistance to oxidation .

- Heterocyclic Moieties (imidazole, triazole): Impart metal-coordinating ability and influence biological activity (e.g., antimicrobial, antiplasmodial) .

Synthetic Yields : Yields vary significantly (58–93%), influenced by substituent steric/electronic effects and reaction conditions .

Physicochemical Properties

- Solubility : Hydroxylamine derivatives are generally polar but solubility varies with substituents. Fluorinated groups (e.g., CF₃) enhance lipophilicity .

- Stability : Imidazole and triazole derivatives are stable under acidic conditions but may degrade in strong bases due to hydroxylamine sensitivity .

Biological Activity

(1Z)-N'-Hydroxy-2-(2-methyl-1H-imidazol-1-YL)ethanimidamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesizing findings from various studies and sources.

- Molecular Formula : C6H10N4O

- Molecular Weight : 154.1698 g/mol

- CAS Number : Not specified in the sources

Biological Activity Overview

The biological activity of this compound has been explored in several studies, indicating various pharmacological properties:

Antimicrobial Activity

Research indicates that compounds with imidazole moieties often exhibit antimicrobial properties. A study conducted on related imidazole derivatives showed significant activity against various bacterial strains, suggesting that this compound may also possess similar properties, although specific data on this compound is limited .

Anti-inflammatory Effects

Imidazole derivatives are known for their anti-inflammatory properties. In a related study, derivatives demonstrated the ability to inhibit pro-inflammatory cytokines, which could imply that this compound might also exert anti-inflammatory effects through similar mechanisms .

Enzyme Inhibition

The compound's structure suggests potential inhibition of certain enzymes involved in metabolic pathways. For instance, compounds with hydroxamic acid functionalities are often studied for their ability to inhibit metalloproteinases, which play a role in tissue remodeling and inflammation .

Study 1: Synthesis and Biological Evaluation

A study synthesized several imidazole derivatives and evaluated their biological activities. The findings indicated that modifications to the imidazole ring could enhance antibacterial and anti-inflammatory activities. While this compound was not directly tested, its structural analogs showed promising results .

Study 2: Structure-Activity Relationship (SAR)

In a comprehensive SAR analysis of imidazole derivatives, it was found that the introduction of hydroxyl groups significantly increased the compounds' solubility and biological activity. This suggests that this compound may exhibit enhanced efficacy due to its hydroxyl substitution .

Data Table: Summary of Biological Activities

| Activity Type | Compound/Analog Tested | Results/Findings |

|---|---|---|

| Antimicrobial | Imidazole Derivatives | Significant activity against bacteria |

| Anti-inflammatory | Hydroxamic Acid Derivatives | Inhibition of pro-inflammatory cytokines |

| Enzyme Inhibition | Hydroxamic Compounds | Potential inhibition of metalloproteinases |

Q & A

Q. What are the established synthetic routes for (1Z)-N'-Hydroxy-2-(2-methyl-1H-imidazol-1-YL)ethanimidamide and its intermediates?

The synthesis typically involves multi-step protocols. For example, benzimidazole-thiol intermediates are prepared by reacting o-phenylenediamine with carbon disulfide and potassium hydroxide. Subsequent hydrazine substitution (using hydrazine hydrate) yields hydrazinyl derivatives, which are condensed with aromatic aldehydes/ketones to form target compounds. Key intermediates are characterized via IR spectroscopy (e.g., N-H stretches at ~3476 cm⁻¹), H-NMR (aromatic protons at δ7.22–7.72), and elemental analysis (deviations <±0.4% from theoretical values) .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- IR Spectroscopy : Identifies functional groups like N-H (3400–3476 cm⁻¹) and C=N (1632–1742 cm⁻¹) .

- H-NMR : Distinguishes aromatic protons (δ7.22–7.72) and exchangeable protons (e.g., NHC=O at δ12.12) .

- Mass Spectrometry : Confirms molecular weight via ESI-MS (e.g., m/z 384.16 for sulfonamidine derivatives) .

Q. What initial biological screening methods are used to evaluate its pharmacological potential?

Preclinical anticonvulsant activity is assessed using maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) rodent models. Derivatives are screened for seizure suppression, with dose-dependent efficacy and neurotoxicity thresholds established. Structural modifications (e.g., aryl substitutions) correlate with activity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of derivatives?

- Solvent Choice : Methanol or ethanol for hydrazine substitutions avoids side reactions .

- Catalysts : Potassium carbonate or glacial acetic acid enhances condensation efficiency .

- Temperature : Reflux conditions (e.g., 100°C) improve cyclization in heterocyclic syntheses .

- Purification : Recrystallization in methanol or ethanol increases purity (>98% by HPLC) .

Q. What computational methods predict binding affinity with biological targets?

Molecular docking (e.g., AutoDock Vina) models interactions with enzymes like cyclooxygenase (COX). For example, imidazole-thiazole hybrids (e.g., Compound 9c) show favorable binding poses in COX-2 active sites, with hydrogen bonds to Arg120 and hydrophobic interactions with Val523 .

Q. How are discrepancies between theoretical and experimental spectral data resolved?

- Cross-Validation : Combine IR, NMR, and mass spectrometry to confirm functional groups and connectivity .

- Isotopic Patterns : Analyze ESI-MS for Cl/Cl isotopic peaks in halogenated derivatives .

- Elemental Analysis : Verify stoichiometry (e.g., C: 62.48% calc. vs. 62.69% obs.) to rule out impurities .

Q. What mechanistic insights guide the design of derivatives with enhanced bioactivity?

- Structure-Activity Relationships (SAR) : Electron-withdrawing groups (e.g., -NO) on aryl rings enhance anticonvulsant activity, while bulky substituents reduce blood-brain barrier permeability .

- Metabolic Stability : In vitro microsomal assays assess oxidative stability of hydrazinecarboxamide moieties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.